QC6352

KDM4C inhibition Histone demethylase selectivity Breast cancer stem-like cells

Researchers investigating epigenetic drivers of chemoresistance require KDM4 inhibitors with oral bioavailability and tumor-initiating cell depletion data-not just potency. QC6352 is the only KDM4 inhibitor validated in post-neoadjuvant TNBC patient-derived cancer stem-like cell systems. - KDM4C IC50: 35±8 nM; selectivity vs KDM5B (750 nM) and KDM6B (>4 μM) - Oral efficacy: 10 mg/kg daily in BCSC xenografts; tumor weight reduction with no body weight loss - Clinical relevance: Depletes chemoresistant TICs in breast PDX; triggers senescence in TP53-mutant gastric cancer cells

Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
Cat. No. B15602626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQC6352
Molecular FormulaC24H25N3O2
Molecular Weight387.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1
InChIKeyXSMABFRQESMONQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QC6352 KDM4 Inhibitor: A Quantitatively Differentiated Candidate for Breast Cancer Stem Cell and PDX Research


QC6352 is a potent, orally active, KDM4-family histone lysine demethylase inhibitor with a primary KDM4C IC50 of 35±8 nM [1]. It demonstrates a distinctive intra-family selectivity profile—KDM4B (56 nM), KDM4A and KDM4D (both 104 nM)—and discriminates against the related KDM5B subfamily (IC50: 750 nM) [2]. First disclosed in ACS Medicinal Chemistry Letters as compound 6 from a structure-guided optimization campaign, QC6352 was advanced specifically for its combined cellular permeability, antiproliferative activity, and oral in vivo efficacy in breast and colon cancer patient-derived xenograft (PDX) models [3]. Unlike other KDM4-targeting molecules, QC6352 has been validated in a unique, clinically relevant breast cancer stem-like cell (BCSC) system derived from post-chemotherapy triple-negative breast cancer (TNBC) patients [1]. This compound is classified as an experimental probe by the Chemical Probes Portal [4].

1
KDM4-family histone demethylase inhibition studies
Selective intra-family profile for KDM4A/B/C/D deconvolution
2
Therapy-resistant breast cancer stem-like cell (BCSC) models
Validated in post-chemotherapy TNBC patient-derived systems
3
Oral in vivo PDX efficacy and tumor-initiating cell depletion
Experimental probe designation; requires in-house validation

Why Generic Substitution Among KDM4 Inhibitors Will Compromise Experimental Reproducibility in Cancer Stem Cell Studies


The KDM4 inhibitor landscape is deceptively heterogeneous. Compounds such as JIB-04, SD-70, KDM4C-IN-1, and CP2 all target KDM4C yet differ by orders of magnitude in potency, intra-family selectivity, cellular model validation, and—most critically for translational research—oral bioavailability and in vivo tumor-initiating cell depletion data. Simple potency comparisons are insufficient: QC6352's differentiated value lies in its unique validation against therapy-resistant BCSCs isolated from post-neoadjuvant TNBC patients [1], a system where JIB-04's pan-Jumonji profile (KDM4C IC50 ~1.1 μM) and SD-70's weak KDM4C engagement (IC50 30 μM) are meaningless as procurement alternatives. Furthermore, QC6352 is orally gavaged daily at 10 mg/kg with documented tumor weight reduction and no body weight loss [1]; this in vivo tolerability and efficacy package is absent for the nominally more potent KDM4C-IN-1 (IC50 8 nM), which lacks any published in vivo data as of this analysis. Selecting a KDM4 inhibitor without verifying BCSC-specific validation, PDX efficacy, and oral bioavailability data risks wasting both budget and biologically relevant model systems.

KDM4 Inhibitor Comparator Landscape
QC6352: BCSC-validated, oral PDX efficacy, fully mapped intra-family selectivity
JIB-04 / SD-70 / CP2: Pan-Jumonji, weak potency, or limited selectivity profiling; no BCSC PDX validation may compromise stem-cell model reproducibility
KDM4C-IN-1 Biochemical Potency Gap
QC6352: Published oral in vivo tumor-initiating cell depletion in PDX models
KDM4C-IN-1: No published in vivo data; in vivo model-response context may differ and requires verification before procurement for animal studies

QC6352 Head-to-Head Comparative Evidence Against JIB-04, SD-70, KDM4C-IN-1, and CP2


QC6352 vs. JIB-04: 31-Fold Superior KDM4C Potency and Intra-Family Selectivity Profile

In cell-free enzymatic assays, QC6352 inhibits KDM4C with an IC50 of 35±8 nM, whereas JIB-04—a pan-Jumonji inhibitor—shows an IC50 of approximately 1,100 nM for KDM4C (JMJD2C) [1]. This represents a 31-fold difference in primary target potency. Additionally, QC6352 maintains a defined intra-family selectivity: KDM4B (56 nM) is inhibited 1.9× more potently than KDM4A (104 nM) and KDM4D (104 nM), and KDM5B is engaged only at 750 nM [1]. In contrast, JIB-04 exhibits a flat, non-discriminating profile across JARID1A (230 nM), JMJD2E (340 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2C (1,100 nM), and JMJD2D (290 nM), making it unsuitable for experiments requiring KDM4-family-specific target engagement .

QC6352 vs. JIB-04
Head-to-head
31-fold greater KDM4C potency
Supports KDM4-family-selective engagement over pan-Jumonji profiles
Cell-free enzymatic assay comparison; QC6352 IC50 35 nM vs. ~1,100 nM
KDM4C inhibition Histone demethylase selectivity Breast cancer stem-like cells

QC6352 vs. SD-70: An 857-Fold Improvement in KDM4C Enzymatic Potency

SD-70, reported as a KDM4C/JMJD2C inhibitor, exhibits an enzymatic IC50 of 30 µM (30,000 nM) against calf thymus histone H3K9me2 demethylation in the presence of 50 µM FeSO4 and 1 mM α-ketoglutarate . QC6352 inhibits KDM4C with an IC50 of 35 nM under standard enzymatic assay conditions—an 857-fold difference in biochemical potency . Furthermore, the concentration required for antiproliferative effects differs dramatically: SD-70 reduces CWR22Rv1 prostate cancer cell viability to 9% at 10 µM , whereas QC6352 elicits cellular EC50 values of 3.5 nM in KYSE-150 cells (H3K36 methylation MOA: 1.5 nM), a ~2,857-fold greater cellular potency .

QC6352 vs. SD-70
Head-to-head
857-fold greater KDM4C potency
SD-70 µM-range potency limits target-engagement assay context
Enzymatic assay comparison; QC6352 35 nM vs. 30 µM
KDM4C inhibition Histone demethylase potency Prostate cancer

QC6352 vs. KDM4C-IN-1: Validated In Vivo PDX Efficacy Versus Potency Without Preclinical Translation

KDM4C-IN-1 (Compound 4d) is reported as a potent and selective KDM4C inhibitor with an IC50 of 8 nM, which is 4.4-fold more potent biochemically than QC6352 (35 nM) . However, KDM4C-IN-1 has no published in vivo efficacy data—no xenograft tumor growth inhibition, no PDX model validation, and no tumor-initiating cell depletion data—as of this analysis. In contrast, QC6352 has demonstrated robust in vivo efficacy: oral administration at 10 mg/kg daily significantly reduces tumor growth and final tumor weight in BCSC1 and BCSC2 orthotopic xenografts without affecting mouse body weight [1]. QC6352 treatment also depletes the tumor-initiating cell population associated with chemotherapy resistance in breast cancer PDX models [1]. The absence of in vivo translation data for KDM4C-IN-1 precludes its use in any study requiring preclinical proof-of-concept for KDM4C targeting.

QC6352 vs. KDM4C-IN-1
Cross-study
Validated oral PDX efficacy vs. absent in vivo data
In vivo model-response context requires documented PDX data
QC6352 10 mg/kg oral daily reduces BCSC tumor weight; KDM4C-IN-1 untranslated
In vivo efficacy Patient-derived xenograft Cancer stem cell depletion

QC6352 vs. CP2: Comparable Biochemical Potency but Divergent Target Engagement Selectivity and Cellular Context

CP2, a cyclic peptide KDM4 inhibitor, exhibits IC50 values of 42 nM for KDM4A and 29 nM for KDM4C, making it comparable to QC6352 in KDM4C biochemical potency (35 nM) . However, CP2's selectivity profile is limited to reporting on only KDM4A and KDM4C, with no published data for KDM4B, KDM4D, or broader KDM family counter-screens. QC6352, by contrast, has a fully characterized selectivity panel: KDM4A (104 nM), KDM4B (56 nM), KDM4C (35 nM), KDM4D (104 nM), KDM5B (750 nM), KDM6B (>4,000 nM) [1]. Moreover, CP2 has not been validated in BCSC models, sphere formation assays, or PDX models, whereas QC6352 has demonstrated blockade of BCSC proliferation, sphere formation, abrogation of EGFR expression in therapy-resistant TNBC, and xenograft tumor formation inhibition [2]. CP2's peptide nature also introduces formulation and stability variables absent from the small-molecule QC6352.

QC6352 vs. CP2
Cross-study
Comparable potency, divergent selectivity and model validation
QC6352 fully characterized selectivity panel supports deconvolution experiments
CP2 peptide lacks BCSC functional validation and broader KDM profiling
KDM4C inhibition Cyclic peptide inhibitor Selectivity profiling

QC6352 In Vivo Evidence: Oral Tumor-Initiating Cell Depletion in PDX Models—A Capability Absent Across All Major Comparators

QC6352 is uniquely characterized for its ability to reduce tumor-initiating cell (TIC) populations that underlie chemotherapy resistance. In limiting-dilution orthotopic xenograft assays using BCSCs derived from post-neoadjuvant TNBC patient tumors, QC6352 (10 mg/kg oral daily) blocked tumor formation and significantly reduced final tumor weight without affecting mouse body weight [1]. Critically, QC6352 reduced the TIC frequency in BCSC populations—a pharmacodynamic endpoint not reported for JIB-04, SD-70, KDM4C-IN-1, or CP2 [1]. Additionally, QC6352 abrogated EGFR expression, a driver of therapy-resistant TNBC growth [1]. Independent validation in a 2024 publication confirmed QC6352's in vivo efficacy in HEK293 xenografts via oral gavage at 25 mg/kg, with tumor volume reduction and target engagement evidenced by decreased KDM4A-C protein levels [2]. No comparator compound has demonstrated this combination of oral TIC depletion, PDX efficacy, and target modulation in vivo.

TIC Depletion in PDX
Class-level
Unique dataset: oral TIC depletion in therapy-resistant BCSC PDX models
Model-response endpoint context critical for cancer stem cell research programs
No comparator (JIB-04, SD-70, KDM4C-IN-1, CP2) has published TIC depletion data
Tumor-initiating cells Chemotherapy resistance PDX model Breast cancer stem cells

QC6352 Recommended Application Scenarios Based on Quantitative Comparator Evidence


Therapy-Resistant Triple-Negative Breast Cancer Stem Cell Research

QC6352 is the only KDM4 inhibitor validated in a BCSC system derived from post-neoadjuvant chemotherapy TNBC patient tumors [1]. In this system, QC6352 (10 mg/kg oral daily) blocks BCSC proliferation, sphere formation, limiting-dilution orthotopic xenograft tumor formation, and abrogates EGFR expression—a key driver of therapy-resistant TNBC [1]. No comparator (JIB-04, SD-70, KDM4C-IN-1, or CP2) has been validated in this clinically relevant context. Researchers investigating epigenetic drivers of cancer stemness and chemoresistance in TNBC should prioritize QC6352 as the only KDM4 inhibitor with published BCSC-specific functional validation.

In Vivo PDX Efficacy Studies Requiring Oral Dosing and Tumor-Initiating Cell Assessment

For animal studies where oral bioavailability and tumor-initiating cell depletion are primary endpoints, QC6352 is uniquely positioned. It is administered orally at 10 mg/kg daily in BCSC xenografts (well tolerated, no body weight loss) and at 25 mg/kg in HEK293 xenografts with confirmed KDM4A-C target depletion [1][2]. QC6352 reduces chemoresistant TIC populations in breast cancer PDX models—a pharmacodynamic endpoint with direct translational relevance [1]. JIB-04 and SD-70 lack oral BCSC PDX validation; KDM4C-IN-1 lacks any in vivo data; CP2 is a peptide with uncharacterized oral PK. Procurement for in vivo KDM4 target engagement studies should default to QC6352.

KDM4 Family Selectivity Profiling and Chemical Biology Studies

QC6352's fully mapped selectivity profile—KDM4A (104±10 nM), KDM4B (56±6 nM), KDM4C (35±8 nM), KDM4D (104±18 nM), KDM5B (750 nM), KDM6B (>4,000 nM) [1]—makes it the most comprehensively characterized KDM4 inhibitor for chemical biology applications. Unlike JIB-04 (pan-Jumonji with no KDM4-family selectivity), CP2 (only KDM4A/C reported), or SD-70 (weak, µM-range potency), QC6352 enables experiments where intra-family KDM4 target deconvolution is required. The Chemical Probes Portal designates QC6352 as a high-quality experimental probe, underscoring its suitability as a well-characterized tool compound [2].

Gastric Cancer Senescence Research Targeting TP53-Mutant Tumors

A 2023 study in Clinical Epigenetics demonstrated that QC6352 efficiently triggers cellular senescence in gastric cancer cells harboring TP53 mutations via KDM4C suppression and regulation of the SP1/CDK2 axis [1]. The study further established a 'one-two punch' senolytic strategy combining QC6352 with SSK1 to eliminate TP53-mutant tumor cells [1]. This application scenario is unique to QC6352 among KDM4 inhibitors and represents an orthogonal use case beyond breast cancer, expanding its procurement relevance to gastric cancer and senescence research programs.

Application
Selection Property
Validation Focus
Therapy-resistant TNBC stem cell research
BCSC-specific functional validation
BCSC proliferation, sphere formation, and EGFR abrogation endpoint review
In vivo PDX efficacy and TIC assessment
Oral dosing and tumor-initiating cell depletion evidence
Orthotopic xenograft tumor formation and target engagement monitoring
KDM4 family selectivity profiling
Fully characterized intra-family selectivity panel
KDM4A/B/C/D and KDM5B counter-screen assay context
TP53-mutant gastric cancer senescence research
SP1/CDK2 axis and senolytic strategy context
Cellular senescence induction and combination treatment model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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